molecular formula C23H21ClN4O2 B2496514 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-mesitylacetamide CAS No. 941939-11-3

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-mesitylacetamide

Cat. No.: B2496514
CAS No.: 941939-11-3
M. Wt: 420.9
InChI Key: MRQOIODHMUWHNJ-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrazin-4-one core substituted with a 4-chlorophenyl group at position 2 and an N-mesitylacetamide side chain at position 3. The 4-chlorophenyl moiety increases lipophilicity, favoring membrane permeability and target engagement .

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O2/c1-14-10-15(2)22(16(3)11-14)25-21(29)13-27-8-9-28-20(23(27)30)12-19(26-28)17-4-6-18(24)7-5-17/h4-12H,13H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQOIODHMUWHNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-mesitylacetamide typically involves the reaction of 4-chloropyrazolo[1,5-a]pyrazine with mesitylacetamide under specific conditions. One common method includes the following steps:

    Starting Materials: 4-chloropyrazolo[1,5-a]pyrazine and mesitylacetamide.

    Reaction Conditions: The reaction is carried out in a suitable solvent, such as dioxane, under reflux conditions.

    Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) and reagents like sodium hydride (NaH) may be used to facilitate the reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-mesitylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-mesitylacetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and pathways.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

    Chemical Biology: The compound is used as a probe to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-mesitylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Pyrazolo[1,5-a]pyrazin-4-one vs. Pyrazolo[1,5-a]pyrimidin-7-one
  • Compound 69 (2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one) replaces the pyrazinone core with a pyrimidinone system. The pyrimidinone ring has a six-membered structure with two nitrogen atoms at positions 1 and 3, altering hydrogen-bonding capacity compared to the five-membered pyrazinone core. This structural difference may influence binding to enzymes like kinases or phosphatases .
Triazolo[1,5-a]pyrazin-6-one Derivatives
  • Compound 9a (N-cyclohexyl-2-(7-(2,4-dichlorobenzyl)-6-oxo-6,7-dihydrotriazolo[1,5-a]pyrazin-5(4H)-yl)acetamide) incorporates a triazole ring fused to pyrazinone. However, the saturated 6,7-dihydro pyrazinone reduces aromaticity, limiting π-interactions .

Substituent Analysis

Acetamide Side Chain Modifications
Compound Name Substituent (R) Molecular Weight Key Properties Reference
Target Compound N-mesityl 443.9 (calc.) High steric bulk, improved metabolic stability
G419-0163 N-(4-ethylphenyl) 386.45 Moderate lipophilicity, lower steric hindrance
G419-0211 N-[2-(4-chlorophenyl)ethyl] 420.9 Chlorine enhances potency but may increase toxicity
Methyl 4-({[...]}-amino)benzoate Methyl benzoate 450.88 Ester group improves solubility but reduces metabolic stability
  • N-Mesityl vs.
  • Chlorine Substitution : The 4-chlorophenyl group is conserved in many analogs (e.g., G419-0211, compound 69), suggesting its critical role in target binding, possibly through halogen bonding .
Phenethyl and Benzyl Modifications
  • Compound w7 (5-chloro-N2-(4-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)phenyl)-N4-(2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)pyrimidine-2,4-diamine): Incorporates a dihydropyrazinone core with a triazole-substituted phenyl group. The partial saturation of the pyrazinone ring may enhance conformational flexibility, aiding in target adaptation .

Physicochemical and Pharmacokinetic Properties

Property Target Compound G419-0163 Compound 69 Compound w7
Molecular Weight ~443.9 386.45 ~450 (calc.) ~500 (calc.)
LogP (Predicted) 3.8–4.2 3.2 4.5 2.9
Hydrogen Bond Acceptors 5 4 6 8
Rotatable Bonds 6 5 4 9
  • Lipophilicity : The target compound’s higher LogP (3.8–4.2) compared to G419-0163 (3.2) suggests better membrane permeability but may increase plasma protein binding .
  • Rotatable Bonds: The mesityl group reduces rotational freedom (6 bonds vs.

Biological Activity

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-mesitylacetamide is a compound of interest due to its potential biological activities, particularly in the context of kinase inhibition and antimicrobial properties. This article reviews the existing literature on its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H19ClN4O4C_{22}H_{19}ClN_{4}O_{4}, with a molecular weight of approximately 438.9 g/mol. Its structure features a pyrazolo[1,5-a]pyrazine core, which is known to interact with various biological targets.

PropertyValue
Molecular FormulaC22H19ClN4O4
Molecular Weight438.9 g/mol
CAS Number1242884-15-6

Kinase Inhibition

The pyrazolo[1,5-a]pyrazine scaffold is associated with several kinase inhibitors. Research suggests that this compound may exhibit inhibitory effects on specific kinases involved in cancer and other diseases. The presence of the chlorophenyl group enhances its potential for binding to kinase targets, making it a candidate for further exploration in cancer therapy .

Case Studies and Research Findings

  • Inhibition of Cancer Cell Lines : A study investigated the effects of related compounds on various cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations. The mechanism was attributed to the induction of apoptosis mediated by kinase inhibition .
  • Antimicrobial Assays : In vitro assays conducted on structurally similar compounds showed promising results against Gram-positive and Gram-negative bacteria. These findings support the hypothesis that this compound may also exhibit antimicrobial activity .
  • Structure-Activity Relationship (SAR) Studies : SAR studies highlight the importance of substituents on the pyrazolo[1,5-a]pyrazine ring for enhancing biological activity. Modifications to the chlorophenyl group have been shown to affect binding affinity and selectivity towards different kinases .

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Key areas for future investigation include:

  • Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with specific kinases.
  • Expanded Antimicrobial Testing : Evaluating its efficacy against a broader range of pathogens.
  • In Vivo Studies : Assessing pharmacokinetics and therapeutic efficacy in animal models.

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